molecular formula C12H14BrClO2 B12067762 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane

Cat. No.: B12067762
M. Wt: 305.59 g/mol
InChI Key: JIVXVESNZCILES-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is a substituted oxane derivative featuring a phenoxymethyl group at the 4-position of the oxane (tetrahydropyran) ring. The phenoxy moiety is further substituted with bromine at the 5-position and chlorine at the 2-position of the aromatic ring. This compound is structurally related to intermediates and impurities identified in pharmaceutical synthesis, particularly in the production of empagliflozin (EMPA), a sodium-glucose cotransporter-2 (SGLT2) inhibitor . Key analogs and related structures are discussed below.

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

4-[(5-bromo-2-chlorophenoxy)methyl]oxane

InChI

InChI=1S/C12H14BrClO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2

InChI Key

JIVXVESNZCILES-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane typically involves the reaction of 5-bromo-2-chlorophenol with an appropriate oxane derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, etherification, and cyclization steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone

Biological Activity

4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Formula:

  • IUPAC Name: 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane
  • Molecular Formula: C10H10BrClO2
  • Molecular Weight: 277.54 g/mol

The compound features a brominated and chlorinated phenoxy group attached to a methylene bridge leading to an oxane (tetrahydrofuran) moiety. This unique structure contributes to its biological interactions.

Antimicrobial Activity

Research indicates that 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

Another area of interest is the anticancer potential of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study:
In a study published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage at concentrations ranging from 10 to 50 µM.

The biological activity of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation: The compound could modulate various receptors related to cell signaling pathways, affecting cellular responses.

Toxicity and Safety Profile

While the biological activities are promising, toxicity studies are crucial for assessing safety. Current data suggest moderate toxicity levels in mammalian cells, with IC50 values indicating potential cytotoxic effects at higher concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Relevance Source
4-[(5-Bromo-2-chlorophenyl)methyl]phenol (IMP1) C₁₃H₁₁BrClO 295.59 Bromo-chloro-phenylmethyl group attached to phenol Impurity in EMPA synthesis (99.3% purity)
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (IMP2) C₁₇H₁₅BrClO₂ 373.66 Bromo-chloro-phenylmethyl group attached to tetrahydrofuran Impurity in EMPA synthesis (99.1% purity)
5-Bromo-2-(4-fluorophenyl)-1-benzofuran C₁₄H₈BrFO 307.12 Bromo and fluoro substituents on benzofuran Synthetic intermediate for crystallography studies

Key Observations :

  • IMP1 and IMP2 share the bromo-chloro-phenylmethyl motif but differ in core structures (phenol vs. tetrahydrofuran), impacting solubility and conformational flexibility. The oxane ring in the target compound may enhance metabolic stability compared to IMP1’s phenol .

Analogs with Oxane/Tetrahydrofuran Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Relevance Source
4-[4-(Bromomethyl)phenyl]oxane C₁₂H₁₅BrO 255.16 Bromomethylphenyl group on oxane Building block for medicinal chemistry
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) C₁₃H₁₇N₂ 201.29 Azabicyclo backbone with pyridyl and oxane-derived substituents High α4β2 nicotinic receptor affinity (Ki = 0.78 nM)

Key Observations :

  • TC-1698 demonstrates that oxane-derived substituents can confer high receptor-binding affinity, suggesting that the target compound’s bromo-chloro-phenoxymethyl group may similarly influence biological activity .

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